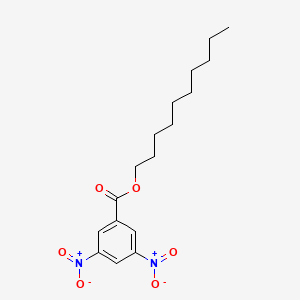

Decyl 3,5-dinitrobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

10574-44-4 |

|---|---|

Molecular Formula |

C17H24N2O6 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

decyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C17H24N2O6/c1-2-3-4-5-6-7-8-9-10-25-17(20)14-11-15(18(21)22)13-16(12-14)19(23)24/h11-13H,2-10H2,1H3 |

InChI Key |

KFSXELPKFVNIRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Crystallographic Techniques

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present in Decyl 3,5-dinitrobenzoate (B1224709) and analyzing its conformational isomers.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, revealing its constituent functional groups. For Decyl 3,5-dinitrobenzoate, the key vibrational modes are associated with the ester group, the aromatic ring, the nitro groups, and the long alkyl (decyl) chain.

While a specific spectrum for this compound is not widely published, data from homologous esters such as octyl 3,5-dinitrobenzoate and hexyl 3,5-dinitrobenzoate provide excellent reference points for interpreting its expected FTIR spectrum. nist.govnist.gov The primary absorption bands are attributed to the following vibrations:

C-H Stretching: The aliphatic C-H stretching vibrations from the decyl chain are expected in the 2850-3000 cm⁻¹ region. These typically appear as strong, sharp peaks.

C=O Stretching: A strong absorption band characteristic of the ester carbonyl (C=O) group is anticipated in the range of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.

NO₂ Stretching: The two nitro groups give rise to two distinct stretching vibrations: an asymmetric stretch typically found between 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. These are usually very strong and sharp absorptions.

C-O Stretching: The stretching of the C-O single bond in the ester linkage is expected to produce a strong band in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically appear as multiple bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 700-900 cm⁻¹ range, which can provide information about the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Decyl Chain |

| Ester C=O Stretch | 1720 - 1740 | Strong | Ester |

| Asymmetric NO₂ Stretch | 1530 - 1560 | Strong | Nitro |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong | Nitro |

| Ester C-O Stretch | 1100 - 1300 | Strong | Ester |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak | Aromatic Ring |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy provides better information on non-polar bonds and symmetric vibrations.

Specific Raman spectral data for this compound is scarce. However, analysis of related compounds, such as 3,5-dinitrobenzoic acid and its derivatives, reveals key expected features. nih.govscielo.brresearchgate.net The symmetric stretching of the nitro groups, which is often weak in the IR spectrum, typically produces a strong band in the Raman spectrum around 1350 cm⁻¹. The vibrations of the aromatic ring, particularly the ring breathing mode, also give rise to characteristic Raman signals.

Symmetric NO₂ Stretch: A strong, sharp peak is expected around 1350 cm⁻¹.

Aromatic Ring Vibrations: Multiple bands corresponding to C=C stretching and ring breathing modes are anticipated in the 1000-1600 cm⁻¹ region.

Aliphatic Chain Vibrations: C-C stretching and CH₂ twisting and rocking modes from the decyl chain will appear in the 800-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum can be divided into signals from the aromatic protons and signals from the aliphatic decyl chain protons. Based on data from analogous compounds like methyl and octyl 3,5-dinitrobenzoate, the following chemical shifts are predicted. nih.govsigmaaldrich.combritiscientific.comchemicalbook.com

Aromatic Protons: The 3,5-disubstituted aromatic ring gives rise to two distinct signals. The proton at the C2 position (between the nitro groups) is expected to appear as a triplet at a lower field (higher ppm), typically around 9.1-9.2 ppm. The two equivalent protons at the C4 and C6 positions are expected to appear as a doublet at a slightly higher field, around 9.0-9.1 ppm.

Aliphatic Protons:

The protons on the carbon adjacent to the ester oxygen (O-CH₂) are the most deshielded of the alkyl chain and are expected to appear as a triplet around 4.4 ppm.

The protons of the terminal methyl (CH₃) group of the decyl chain are the most shielded and will appear as a triplet at approximately 0.9 ppm.

The remaining methylene (CH₂) groups of the decyl chain will produce a complex multiplet signal in the range of 1.2-1.8 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-2 | ~9.15 | Triplet (t) | 1H |

| Aromatic H-4, H-6 | ~9.05 | Doublet (d) | 2H |

| O-CH₂- | ~4.4 | Triplet (t) | 2H |

| -(CH₂)₈- | ~1.2 - 1.8 | Multiplet (m) | 16H |

| -CH₃ | ~0.9 | Triplet (t) | 3H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, the predicted chemical shifts, based on data for octyl 3,5-dinitrobenzoate and general ¹³C NMR principles, are as follows: nih.govlibretexts.orgchemicalbook.com

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 162-165 ppm.

Aromatic Carbons: The carbon atoms of the aromatic ring will appear between 120-150 ppm. The carbons attached to the nitro groups (C3 and C5) will be at the lower field end of this range, while the other aromatic carbons (C1, C2, C4, C6) will appear at a higher field.

Aliphatic Carbons: The carbon attached to the ester oxygen (O-CH₂) is expected around 65-70 ppm. The other carbons of the decyl chain will resonate between 14-32 ppm, with the terminal methyl carbon (CH₃) being the most shielded (lowest ppm value).

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~163 |

| Aromatic C-NO₂ (C3, C5) | ~148 |

| Aromatic C-COO (C1) | ~135 |

| Aromatic C-H (C4, C6) | ~128 |

| Aromatic C-H (C2) | ~122 |

| O-CH₂- | ~68 |

| Alkyl Chain -(CH₂)₈- | ~22 - 32 |

| Terminal -CH₃ | ~14 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds with conjugated systems and chromophores, such as the dinitrobenzoate moiety, exhibit characteristic absorption bands. The UV-Vis spectrum of compounds like octyl 3,5-dinitrobenzoate typically shows strong absorption in the ultraviolet region, resulting from π → π* transitions within the aromatic ring and n → π* transitions involving the nitro and carbonyl groups. nih.govnih.gov The presence of the two nitro groups, which are strong electron-withdrawing groups, influences the energy of these transitions.

UV-Vis Absorption and Optical Transparency Studies

Generally, nitroaromatic compounds exhibit strong absorption bands in the UV region. For instance, 3,5-dinitrobenzoic acid, the parent acid, shows characteristic absorption maxima. The esterification with decyl alcohol is not expected to significantly shift the primary absorption bands associated with the π → π* transitions of the dinitrophenyl ring, although minor solvatochromic effects may be observed depending on the solvent polarity. The long alkyl chain (decyl group) is transparent in the UV-Vis region.

The optical transparency of materials is crucial for optical applications. For dinitrobenzoate derivatives, the lower cut-off wavelength is determined by the onset of electronic absorption. Materials containing 3,5-dinitrobenzoate are typically pale yellow, suggesting some absorption at the blue end of the visible spectrum.

Photoluminescence and Emission Property Characterization

Specific photoluminescence data for this compound has not been detailed in the available research. However, studies on related compounds indicate that the 3,5-dinitrobenzoate structure can be involved in fluorescent phenomena. For example, the reaction of creatinine with 3,5-dinitrobenzoate under alkaline conditions results in the formation of a fluorescent product with excitation and emission maxima around 410 nm and 475 nm, respectively nih.gov. This suggests that the dinitrobenzoyl moiety can act as a fluorophore under specific chemical environments. The emission properties of this compound itself would be influenced by factors such as the rigidity of its structure, the nature of the solvent, and the presence of quenching species. The nitro groups, being strong electron-withdrawing groups, can often quench fluorescence, suggesting that this compound may not be a strong emitter unless structural modifications or specific conditions promote radiative decay pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Dinitrobenzoate Derivatives

While the crystal structure of this compound has not been reported, analyses of other alkyl 3,5-dinitrobenzoates provide insight into the expected molecular packing and intermolecular interactions. A study on methyl, isopropyl, and benzyl 3,5-dinitrobenzoates revealed how the nature of the alkyl or aryl group influences the crystal structure researchgate.net.

In methyl 3,5-dinitrobenzoate, molecules are linked into chains by C—H⋯O hydrogen bonds researchgate.net. In contrast, the bulkier isopropyl group in isopropyl 3,5-dinitrobenzoate leads to a structure with no specific direction-specific interactions researchgate.net. For benzyl 3,5-dinitrobenzoate, a more complex three-dimensional framework is formed through multiple C—H⋯O hydrogen bonds and potential π–π stacking interactions researchgate.net.

Based on these findings, it can be anticipated that the long, flexible decyl chain in this compound would significantly influence its crystal packing. Van der Waals interactions between the alkyl chains would likely play a dominant role, potentially leading to layered structures or other packing motifs that accommodate the bulky aliphatic tails.

Table 1: Crystallographic Data for Selected 3,5-Dinitrobenzoate Esters

| Compound Name | Formula | Crystal System | Space Group | Reference |

| Methyl 3,5-dinitrobenzoate | C₈H₆N₂O₆ | Monoclinic | P2₁/c | researchgate.net |

| Isopropyl 3,5-dinitrobenzoate | C₁₀H₁₀N₂O₆ | Monoclinic | P2₁/n | researchgate.net |

| Benzyl 3,5-dinitrobenzoate | C₁₄H₁₀N₂O₆ | Monoclinic | P2₁/c | researchgate.net |

Note: This table is illustrative of related compounds, as data for this compound is not available.

Powder X-ray Diffraction for Crystalline Phase Confirmation

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature and phase purity of a bulk sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline material. Although a specific PXRD pattern for this compound is not available in the literature, the technique would be essential for its characterization. Sharp, well-defined peaks in a PXRD pattern would confirm the material's crystallinity. The peak positions are determined by the unit cell dimensions, and their intensities are related to the arrangement of atoms within the unit cell. This technique is crucial for quality control, polymorphism screening, and confirming the identity of a synthesized crystalline compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. While the mass spectrum for this compound is not directly available, the fragmentation pattern can be predicted based on the behavior of other alkyl 3,5-dinitrobenzoates.

The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₇H₂₄N₂O₆). Common fragmentation pathways for esters include cleavage of the C-O bond and fragmentation of the alkyl chain. For alkyl 3,5-dinitrobenzoates, characteristic fragments would arise from the stable 3,5-dinitrobenzoyl cation and losses from the alkyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z |

| [M]⁺ (Molecular Ion) | 352.16 |

| [M - C₁₀H₂₀]⁺ (Loss of decene via McLafferty rearrangement) | 212.01 |

| [C₇H₃N₂O₅]⁺ (3,5-dinitrobenzoyl cation) | 195.00 |

| [C₇H₃N₂O₄]⁺ ([M - NO₂]⁺ from benzoyl fragment) | 165.01 |

| [C₁₀H₂₁]⁺ (Decyl cation) | 141.16 |

Note: The m/z values are predicted based on chemical formula and common fragmentation patterns.

Analysis of related compounds such as octyl 3,5-dinitrobenzoate (C₁₅H₂₀N₂O₆, MW: 324.33) shows the utility of this technique in identifying long-chain alkyl esters nih.gov.

Theoretical and Computational Investigations of Decyl 3,5 Dinitrobenzoate

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, stability, and reactivity from first principles. For Decyl 3,5-dinitrobenzoate (B1224709), these calculations focus on the interplay between the electron-withdrawing dinitroaromatic ring and the flexible decyl ester chain.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse for predicting the equilibrium geometry and various bonding parameters of molecules. While direct DFT studies on Decyl 3,5-dinitrobenzoate are not prominent in the literature, extensive research on its parent compound, 3,5-dinitrobenzoic acid (DNBA), provides a robust foundation for understanding its structure. nih.gov

Calculations on DNBA, typically using the B3LYP functional with a 6-311+G(d,p) basis set, have established its optimized geometry. worldscientific.com The structure is characterized by a planar benzene (B151609) ring, with the nitro groups and the carboxylic acid group attached. The presence of the two strongly electron-withdrawing nitro groups significantly influences the geometry and electronic distribution of the benzene ring.

Upon esterification with decanol (B1663958) to form this compound, the primary geometry of the 3,5-dinitrobenzoyl moiety is expected to remain largely unchanged. The key difference is the replacement of the acidic proton with a ten-carbon alkyl chain. This long alkyl chain introduces significant conformational flexibility to the molecule but has a minor electronic influence on the aromatic system. The fundamental electronic properties endowed by the dinitro-substituted ring are preserved.

Table 1: Selected Calculated Geometric Parameters for 3,5-Dinitrobenzoic Acid (DNBA) Note: This data is for the precursor acid and serves as a model for the dinitrobenzoyl portion of this compound.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Angle | O-C-O | ~123° |

| Bond Angle | C-C-N | ~118° |

This interactive table is based on typical DFT calculation results for DNBA.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and greater polarizability. researchgate.net

For 3,5-dinitrobenzoic acid, DFT calculations show that the HOMO is primarily localized on the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO is distributed over the entire molecule, with significant contributions from the electron-deficient nitro groups. nih.gov The presence of the two nitro groups significantly lowers the energy of the LUMO, making the molecule a good electron acceptor.

The HOMO-LUMO energy gap for DNBA is calculated to be substantial, indicating a relatively stable molecule. nih.govresearchgate.net When forming this compound, the HOMO and LUMO energies are not expected to change dramatically, as the decyl group is electronically non-interfering. Therefore, the ester will also possess a large HOMO-LUMO gap, characteristic of a stable compound, with its reactivity dominated by the electrophilic nature of the dinitroaromatic ring.

Table 2: Calculated Frontier Molecular Orbital Energies for 3,5-Dinitrobenzoic Acid (DNBA) Note: Values are representative from DFT calculations and serve as an approximation for this compound.

| Orbital | Energy (eV) |

| EHOMO | ~ -8.0 eV |

| ELUMO | ~ -3.5 eV |

| Energy Gap (ΔE) | ~ 4.5 eV |

This interactive table summarizes typical FMO energy values found in computational studies of DNBA.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. researchgate.net They are invaluable for predicting how molecules will interact and for identifying the sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. wolfram.com

For this compound, the MEP map would show intense negative potential localized around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the ester group. These sites are the most electron-rich parts of the molecule. Conversely, a significant region of positive electrostatic potential is expected on the aromatic ring's hydrogen atoms and, most notably, on the carbon atoms attached to the nitro groups. This electron deficiency on the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution reactions. The long decyl chain would exhibit a largely neutral (green) potential, indicating its non-polar, hydrocarbon character.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. wisc.edu This method is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer between different parts of a molecule. nih.gov

In this compound, NBO analysis would confirm the strong polarization of the molecule. Significant charge transfer is expected from the benzene ring towards the highly electronegative nitro groups. This intramolecular charge transfer is a key feature of dinitro-aromatic compounds and is responsible for many of their characteristic properties. The analysis also reveals the nature of the bonds, such as the polarization of the C-N bonds towards the nitrogen atoms and the C=O bond towards the oxygen atom. nih.govresearchgate.net NBO analysis can quantify the stabilization energy associated with these interactions, confirming the delocalization of electron density from the ring's π-system to the π* anti-bonding orbitals of the nitro groups. wisc.edu This delocalization is fundamental to the molecule's electronic structure and reactivity.

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed information about the energy landscape that connects reactants, transition states, and products.

Transition State Analysis in Esterification and Derivatization Reactions

The formation of this compound from 3,5-dinitrobenzoic acid and decanol typically proceeds via Fischer esterification, an acid-catalyzed condensation reaction. chemguide.co.uk Computational modeling can be used to analyze the transition state of this process, which is the highest energy point along the reaction coordinate and the key to understanding the reaction's rate.

The Fischer esterification mechanism involves several steps, but the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com A transition state analysis for this reaction would involve locating the specific geometry of the atoms at this energy maximum. Computationally, this involves finding a first-order saddle point on the potential energy surface.

The calculated transition state structure would show the decanol oxygen atom beginning to form a bond with the carbonyl carbon of the 3,5-dinitrobenzoic acid, while the C=O double bond begins to elongate and weaken. The energy barrier associated with this transition state determines the kinetics of the esterification. The presence of the electron-withdrawing nitro groups makes the carbonyl carbon more electrophilic, which could potentially lower the activation energy for the nucleophilic attack compared to an unsubstituted benzoic acid, thereby facilitating the reaction. Similar computational approaches can be applied to model the transition states of derivatization reactions, such as nucleophilic aromatic substitution on the dinitrobenzoyl ring.

Predicting Reaction Selectivity and Pathways, including C(sp³)-H Bond Oxygenation

The selective functionalization of C(sp³)–H bonds is a significant challenge in synthetic chemistry. princeton.edu Computational methods play a crucial role in understanding the factors that control the regioselectivity and chemoselectivity of these reactions. For long-chain alkyl esters like this compound, the presence of multiple, chemically similar C-H bonds on the decyl chain makes selective activation and functionalization particularly challenging.

Theoretical studies on similar substrates, such as pentyl and hexyl 3,5-dinitrobenzoates, have provided insights into the directing effects of the 3,5-dinitrobenzoate group. The strong electron-withdrawing nature of the dinitro-substituted ring can influence the reactivity of the adjacent alkyl chain. Computational models can be used to predict the relative activation energies for the abstraction of hydrogen atoms from different positions on the decyl chain. These calculations often involve Density Functional Theory (DFT) to determine the transition state energies for various reaction pathways.

A key area of investigation is the directed oxygenation of C(sp³)–H bonds. While no specific computational studies on the C(sp³)-H bond oxygenation of this compound were identified, research on other aliphatic alcohols has shown that covalently bound directing activators can promote aerobic oxygenation with high selectivity. nih.gov The reactivity and regioselectivity in such systems can be rationalized by considering the intramolecular conformational accessibility of the reactive species and the electronic properties of the C(sp³)–H bonds. nih.gov

For this compound, computational modeling could predict the most likely sites for oxygenation. This would involve calculating the bond dissociation energies (BDEs) for each C-H bond along the decyl chain. Generally, C-H bonds at positions further from the electron-withdrawing ester group are expected to be weaker and more susceptible to radical-based abstraction. However, the interplay of steric and electronic effects, as well as the nature of the catalyst and oxidant, can lead to complex selectivity patterns.

Table 1: Predicted Parameters for C(sp³)-H Bond Oxygenation of Alkyl 3,5-Dinitrobenzoates

| Substrate | Position on Alkyl Chain | Predicted Relative Reactivity | Key Influencing Factors |

| This compound | C1-C10 | Decreasing reactivity from C10 to C1 | Bond Dissociation Energy, Steric Hindrance |

| Pentyl 3,5-dinitrobenzoate | C1-C5 | Highest at C5 | Electronic effects of the ester group |

| Hexyl 3,5-dinitrobenzoate | C1-C6 | Highest at C6 | Conformational accessibility of the C-H bond |

Note: The data in this table is illustrative and based on general principles of C-H activation and findings for similar molecules. Specific computational data for this compound is not available in the searched literature.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are indispensable for the accurate interpretation of spectroscopic data. Theoretical predictions of vibrational and electronic spectra can aid in the structural elucidation and characterization of molecules like this compound.

Vibrational Spectra:

The vibrational spectrum of a molecule, typically measured using infrared (IR) and Raman spectroscopy, provides a fingerprint based on the molecule's vibrational modes. DFT calculations are a powerful tool for predicting these spectra. nih.gov By calculating the harmonic vibrational frequencies, one can assign the experimentally observed absorption bands to specific molecular motions.

For this compound, a computational analysis would likely be performed using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Such calculations have been performed for the related compound, 3,5-dinitrobenzoic acid, providing a basis for understanding the vibrational modes associated with the aromatic ring and the nitro groups. nih.gov The symmetric and asymmetric stretching vibrations of the NO₂ groups are expected to be prominent features in the IR spectrum. The long alkyl chain of the decyl group would introduce a series of bands corresponding to C-H stretching, bending, and rocking vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (ester) | Stretching | ~1730-1750 | Strong |

| NO₂ (aromatic) | Asymmetric Stretching | ~1530-1560 | Strong |

| NO₂ (aromatic) | Symmetric Stretching | ~1340-1370 | Strong |

| C-O (ester) | Stretching | ~1250-1300 | Medium |

| C-H (alkyl) | Stretching | ~2850-2960 | Medium-Strong |

| C-H (aromatic) | Stretching | ~3050-3100 | Weak |

Note: These predicted wavenumbers are based on typical ranges for these functional groups and may be refined by specific DFT calculations for this compound.

Electronic Spectra:

The electronic absorption spectrum, usually measured by UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common computational method for predicting electronic spectra. youtube.com These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the electronic spectrum is expected to be dominated by transitions involving the π-system of the dinitro-substituted benzene ring. TD-DFT calculations could help to assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. The long alkyl chain is not expected to have a significant impact on the electronic absorption spectrum in the UV-Vis region.

Chemical Reactivity and Mechanistic Pathways of Decyl 3,5 Dinitrobenzoate

Nucleophilic Substitution Reactions Involving the Dinitrobenzoate Moiety

The presence of two nitro groups on the benzene (B151609) ring significantly influences the reactivity of the dinitrobenzoate moiety, making it a key area of study in understanding the compound's chemical behavior.

Ester Hydrolysis Mechanisms under Varying Conditions

The hydrolysis of decyl 3,5-dinitrobenzoate (B1224709), the cleavage of its ester bond by water, can be catalyzed by both acids and bases, with distinct mechanisms for each condition. wikipedia.orgpsiberg.com

In contrast, alkaline hydrolysis , also known as saponification, is an irreversible reaction that proceeds to completion. wikipedia.orgpsiberg.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then expels the decoxide ion (the leaving group), forming 3,5-dinitrobenzoic acid. The acid promptly protonates the decoxide ion to yield decyl alcohol and a 3,5-dinitrobenzoate salt. wikipedia.org

The rates of hydrolysis are significantly influenced by the nature of the ester and the reaction conditions. psiberg.com For dinitrobenzoate esters, the strong electron-withdrawing effect of the two nitro groups makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, generally leading to faster hydrolysis rates compared to unsubstituted benzoates.

Reactivity in the Presence of Nucleophilic Species and Electron-Withdrawing Effects

The two nitro groups on the benzene ring of decyl 3,5-dinitrobenzoate are powerful electron-withdrawing groups. nih.gov This property has a profound impact on the molecule's reactivity, particularly in nucleophilic substitution reactions. These reactions can occur at the carbonyl carbon of the ester group or, under certain conditions, on the aromatic ring itself. ed.govlibretexts.org

The electron-withdrawing nature of the nitro groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) . wikipedia.org This activation occurs because the nitro groups can stabilize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex, through resonance. ed.govlibretexts.org For a nucleophile to attack the aromatic ring, it must be strong, and there must be a good leaving group on the ring. youtube.com While the decyl ester group is not a typical leaving group in SNAr reactions, the presence of the dinitro functionality makes the aromatic ring highly electron-deficient and thus a target for strong nucleophiles.

The general mechanism for SNAr involves two steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. researchgate.netccsenet.org Studies on related dinitrobenzene derivatives have shown that the rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific reactants and conditions. researchgate.netccsenet.org For instance, in reactions with certain nucleophiles, the formation of a zwitterionic intermediate is the rate-determining step. ccsenet.org

Cleavage and Degradation Pathways

This compound can undergo cleavage and degradation through several pathways, including hydrolysis, reduction of the nitro groups, and thermal decomposition.

Hydrolytic Degradation Mechanisms and Products

Hydrolytic degradation involves the breaking of chemical bonds by water. fiveable.me For this compound, the primary site of hydrolytic attack is the ester linkage. This process is essentially the ester hydrolysis described previously, leading to the formation of 3,5-dinitrobenzoic acid and decyl alcohol. ontosight.ai

The rate of hydrolytic degradation is highly dependent on pH. fiveable.menih.gov Both acidic and basic conditions can catalyze the cleavage of the ester bond, with the reaction generally being faster at pH extremes. nih.gov The acidic byproducts of polyester (B1180765) degradation, for example, can have an "autocatalytic" effect on the degradation process. nih.gov

The degradation of polymers containing ester bonds is a well-studied area, and the principles can be applied to understand the behavior of this compound. researchgate.net The process can be influenced by factors such as temperature and the presence of catalysts. fiveable.me

Reductive Degradation Processes

The nitro groups of this compound can be reduced under appropriate conditions. The reduction of nitroaromatic compounds is a significant degradation pathway, often proceeding through a series of intermediates. nih.gov The electron-withdrawing nature of nitro groups makes them susceptible to reduction. nih.gov

A common pathway for the reduction of dinitroaromatic compounds involves a "nitro-to-amino" pathway. nih.gov This process typically occurs in a stepwise manner, with one nitro group being reduced first, followed by the second. The reduction can proceed through various intermediates, such as nitroso and hydroxylamino species, before forming the corresponding amino group.

For example, studies on the reductive degradation of 2,4-dinitroanisole (B92663) (DNAN) have shown the formation of aminonitroanisole as an intermediate. nih.gov A similar pathway can be postulated for this compound, which would lead to the formation of decyl 3-amino-5-nitrobenzoate and subsequently decyl 3,5-diaminobenzoate.

The conditions for reductive degradation can vary, including the use of bimetallic systems (e.g., Fe-Cu) or catalytic hydrogenation. nih.gov The kinetics of these reactions can often be modeled as pseudo-first-order. nih.gov

Thermal Decomposition Characteristics and Products

When subjected to high temperatures, this compound will undergo thermal decomposition. The thermal decomposition of esters can lead to the formation of smaller carboxylic acids and ketones. stackexchange.com At even higher temperatures, these products can further break down into carbon monoxide, carbon dioxide, carbon, and water. stackexchange.com

The thermal decomposition of nitrate (B79036) esters, a related class of compounds, has been studied to understand their thermal hazards. uri.eduscite.ai These studies have shown that the initial and rate-determining step is often the homolytic cleavage of the RO-NO2 bond to form an alkoxy radical and nitrogen dioxide. uri.eduscite.ai While this compound is a nitro compound and not a nitrate ester, the principles of bond cleavage at elevated temperatures are relevant.

For this compound, thermal decomposition would likely involve the cleavage of the ester bond and the degradation of the dinitroaromatic ring. The products of thermal decomposition of nitrate esters have been identified as nitric oxide, water, carbon monoxide, oxygen, and formaldehyde. nih.gov Similar small molecule products could be expected from the high-temperature decomposition of this compound.

The specific products and decomposition pathways will depend on the temperature, pressure, and atmospheric conditions. For instance, pyrolysis of some esters has been shown to produce the corresponding carboxylic acid and an alkene via a six-centered transition state. stackexchange.com

Intermolecular Interactions and Charge Transfer Processes of this compound

The chemical behavior and physical properties of this compound in the solid state are significantly influenced by a variety of non-covalent interactions. These interactions, which include supramolecular associations, hydrogen bonding, and π-π stacking, dictate the molecular assembly and can influence the charge transfer characteristics of the compound. While specific crystallographic data for this compound is not widely available, the extensive research on its parent molecule, 3,5-dinitrobenzoic acid (3,5-DNBA), and its various adducts and complexes provides a strong basis for understanding its intermolecular behavior.

Supramolecular Interactions in Dinitrobenzoate Adducts and Complexes

The study of 3,5-dinitrobenzoate derivatives reveals a rich and varied landscape of supramolecular chemistry. The 3,5-dinitrobenzoate moiety is a versatile building block for the construction of complex supramolecular architectures through co-crystallization with other molecules. These interactions are primarily driven by the electron-deficient nature of the dinitro-substituted aromatic ring and the hydrogen bonding capabilities of the carboxylate group.

In various co-crystalline adducts, 3,5-DNBA has been shown to form both homodimers and heterodimers through hydrogen bonding. nih.govresearchgate.net For instance, in a co-crystal with 4-aminosalicylic acid, the structure is composed of centrosymmetric hydrogen-bonded R₂²(8) homodimers of both 3,5-DNBA and the co-former, as well as an R₂²(8) heterodimer. nih.govresearchgate.net These fundamental units are then further assembled into a three-dimensional supramolecular structure through additional hydrogen bonds. nih.govresearchgate.net

The formation of charge-transfer complexes is another significant aspect of the supramolecular chemistry of dinitroaromatic compounds. nih.gov The electron-withdrawing nitro groups render the aromatic ring of this compound electron-deficient, making it a potential π-acceptor in interactions with electron-rich donor molecules. nih.gov In such complexes, electron density is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov This charge transfer phenomenon is a key factor in the formation and stabilization of these molecular adducts.

The interaction of 3,5-dinitrobenzoate with metal ions also leads to the formation of coordination complexes with diverse structural motifs. nih.gov In these complexes, the carboxylate group of the dinitrobenzoate ligand typically coordinates to the metal center in monodentate, bidentate, or bridging fashions. nih.gov The resulting structures can range from discrete molecular complexes to extended polymeric networks. nih.gov

| Type of Interaction | Description | Key Moieties Involved | References |

| Homodimer Formation | Two identical molecules associate through non-covalent bonds. | Carboxylate groups | nih.govresearchgate.net |

| Heterodimer Formation | Two different molecules associate through non-covalent bonds. | Carboxylate groups, other functional groups on co-former | nih.govresearchgate.net |

| Charge-Transfer Complexation | An electron donor and an electron acceptor molecule associate. | Electron-deficient dinitroaromatic ring (acceptor) and an electron-rich molecule (donor) | nih.gov |

| Metal Coordination | A central metal atom is bonded to one or more dinitrobenzoate ligands. | Carboxylate group, metal ion | nih.gov |

Role of Hydrogen Bonding and Stacking Interactions in Molecular Assembly

Hydrogen bonding and π-π stacking interactions are the primary driving forces behind the molecular assembly of dinitrobenzoate derivatives, leading to the formation of well-defined crystal structures.

Hydrogen Bonding:

Hydrogen bonds are crucial in directing the assembly of molecules containing 3,5-dinitrobenzoate. researchgate.net In the absence of a co-former that can provide stronger hydrogen bond donors, the carboxylic acid groups of 3,5-DNBA molecules tend to form centrosymmetric R₂²(8) homodimers. nih.govresearchgate.net However, in the presence of other molecules with suitable functional groups, a variety of hydrogen-bonding motifs can be observed.

Stacking Interactions:

The electron-deficient nature of the aromatic ring in this compound makes it prone to engaging in π-π stacking interactions. wikipedia.org These interactions typically occur between the dinitrobenzoate ring and other aromatic systems, including other dinitrobenzoate rings or the aromatic rings of co-formers. nih.gov These interactions are generally characterized by parallel or offset-parallel arrangements of the aromatic rings, with interplanar distances typically in the range of 3.3 to 3.8 Å. nih.govnih.gov

| Interaction Type | Description | Typical Distance/Geometry | References |

| Hydrogen Bonding | |||

| O-H···O | Between carboxylate/hydroxyl groups. | O···O distance can be as short as 2.4 Å in some cases. | nih.govresearchgate.netnih.gov |

| N-H···O | Between amine/amide groups and carboxylate/nitro groups. | Forms robust supramolecular synthons like the R₂²(8) motif. | nih.govresearchgate.netnih.gov |

| C-H···O | Weaker interactions involving activated C-H bonds and oxygen acceptors. | Contribute to the overall stability of the crystal packing. | nih.govpsu.edu |

| Stacking Interactions | |||

| π-π Stacking | Between electron-deficient dinitrobenzoate rings and other aromatic systems. | Interplanar spacing of 3.3 - 3.8 Å; parallel or offset-parallel geometry. | nih.govwikipedia.orgnih.gov |

Advanced Applications in Materials Science

Development of Nonlinear Optical (NLO) Materials

Organic nonlinear optical (NLO) materials have garnered significant attention for their potential applications in optical communications, data storage, and optical signal processing. The 3,5-dinitrobenzoate (B1224709) moiety is a key building block in the design of NLO materials due to its electron-withdrawing nitro groups, which can lead to large second-order nonlinearities.

Synthesis and Characterization of Dinitrobenzoate-Based NLO Crystals

The synthesis of dinitrobenzoate-based NLO crystals typically involves the reaction of 3,5-dinitrobenzoic acid with an appropriate alcohol or amine. For instance, the slow evaporation solution technique is a common method for growing single crystals of these materials. In a study focused on antifungal agents, Decyl 3,5-dinitrobenzoate was synthesized and characterized as a yellow amorphous solid with a melting point of 53.2–53.7°C. researchgate.net

While detailed crystal structure analysis for this compound is not extensively reported in the context of NLO applications, studies on analogous compounds provide insight into their structural characteristics. For example, 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) has been synthesized and its crystalline nature confirmed using single-crystal and powder X-ray diffraction (XRD). researchgate.net Similarly, the semi-organic single crystal of potassium 3,5-dinitrobenzoate (KDNB) has been successfully grown and its lattice parameters confirmed by single-crystal XRD. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are employed to confirm the functional groups present in these crystals. researchgate.net

Evaluation of Linear and Nonlinear Optical Properties

The linear and nonlinear optical properties of dinitrobenzoate-based materials are crucial for their application in photonic devices.

Linear Optical Properties: The optical transparency of these crystals is typically assessed using UV-Vis-NIR spectroscopy. For instance, KDNB crystals exhibit good optical transparency in the range of 410–1100 nm. researchgate.net The study of 3-Aminopyridinium 3,5-dinitrobenzoate also involved UV-Vis-NIR and fluorescence studies to determine its optical transparency and emission properties. researchgate.net

Nonlinear Optical Properties: The second harmonic generation (SHG) efficiency, a key parameter for NLO materials, is often evaluated using the Kurtz-Perry powder technique. The third-order nonlinear optical properties, including the nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order susceptibility (χ⁽³⁾), are investigated using the Z-scan technique. For Quinolinium 3,5-dinitrobenzoate, these studies have revealed its potential for optical limiting applications. dntb.gov.ua Theoretical calculations using Density Functional Theory (DFT) are also employed to predict the hyperpolarizability of these molecules, which is a measure of their NLO activity. researchgate.net

Interactive Data Table: Comparison of Optical Properties of Dinitrobenzoate Derivatives

| Compound | Transparency Range | Second Harmonic Generation (SHG) | Third-Order NLO Properties |

| Potassium 3,5-dinitrobenzoate (KDNB) | 410–1100 nm researchgate.net | Investigated | Studied via Z-scan researchgate.net |

| 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) | Characterized by UV-Vis-NIR researchgate.net | Confirmed by Kurtz-Perry technique researchgate.net | Investigated by Z-scan for optical limiting researchgate.net |

| Quinolinium 3,5-dinitrobenzoate | Not specified | Investigated | Studied for optoelectronic applications dntb.gov.ua |

Dielectric Properties and Electronic Polarisability

Dielectric studies are essential to understand the electronic polarisability of NLO materials. The dielectric constant and dielectric loss of a crystal are measured as a function of frequency at different temperatures. These measurements on materials like APDNBA help in evaluating their electronic polarisability. researchgate.net The solid-state properties such as plasma energy, Penn gap, and Fermi energy can be evaluated and used to calculate the electronic polarizability, which can then be compared with values obtained from other methods like the Clausius-Mossotti relation. researchgate.net

Functional Materials for Emerging Technologies

The unique molecular structure of this compound, combining a rigid aromatic core with a flexible long alkyl chain, suggests its potential in various emerging technologies beyond NLO applications.

Potential in Polymer and Coating Applications

While specific studies on the incorporation of this compound into polymers and coatings are limited, its properties suggest potential utility. The dinitrobenzoate group could act as a functional moiety, providing UV-absorbing or other specific properties to a polymer matrix. The long decyl chain could enhance compatibility with nonpolar polymers and act as an internal plasticizer. The use of functionalized monomers in copolymerization can lead to coatings with tailored wetting behaviors. For example, copolymers incorporating surfactant macromers have been shown to create hydrophilic-oleophobic coatings.

Supramolecular Architectures with Tunable Properties

The self-assembly of molecules into well-defined supramolecular architectures is a powerful tool for creating functional materials. The presence of both a rigid, electron-deficient aromatic ring and a flexible, nonpolar alkyl chain in this compound makes it a candidate for forming such structures. The long alkyl chain could drive the formation of lamellar or columnar structures, potentially leading to liquid crystalline phases. The study of how molecular structure, including the length of the alkyl terminal chain, influences liquid crystal properties is an active area of research. While the liquid crystalline behavior of this compound has not been explicitly reported, the principles of molecular design for liquid crystals suggest this as a promising avenue for investigation. nih.gov

Environmental Dynamics and Biotransformation Studies

Environmental Degradation Pathways of Nitroaromatic Esters

The degradation of nitroaromatic esters in the environment can proceed through abiotic pathways, primarily photolysis and hydrolysis. These processes are critical in determining the compound's ultimate fate and persistence.

Nitroaromatic compounds are susceptible to photodegradation, a process that can be enhanced by advanced oxidation processes (AOPs) such as the application of UV radiation in the presence of hydrogen peroxide (UV/H₂O₂). nih.govrsc.org This method has proven effective for the degradation of various nitroaromatic compounds, including nitrobenzene (B124822) and nitrophenols. nih.gov The degradation at initial stages typically follows first-order kinetics. nih.gov During the photolysis of model nitroaromatic compounds, a variety of intermediate products are formed. The process often involves the hydroxylation of the aromatic ring, leading to the formation of nitrophenols and other hydroxylated derivatives. nih.gov

Research on the UV/H₂O₂ treatment of nitrobenzene has identified several key intermediates, providing a model for the potential photolytic breakdown of Decyl 3,5-dinitrobenzoate (B1224709). nih.gov

Table 1: Identified Intermediates in the Photodegradation of Model Nitroaromatic Compounds

| Class | Compound Name |

|---|---|

| Nitrophenolic Isomers | p-Nitrophenol |

| m-Nitrophenol | |

| o-Nitrophenol | |

| Dihydroxylated Intermediates | Nitrohydroquinone |

| Nitrocatechol | |

| Catechol | |

| Quinones | Benzoquinone |

| Denitrated Aromatic | Phenol |

| Inorganic Products | Nitrate (B79036)/Nitrite (B80452) Ions |

| Aliphatic Acids | Formic Acid |

| Glyoxylic Acid | |

| Maleic Acid | |

| Oxalic Acid |

This table is generated based on data from the photodegradation of nitrobenzene in a UV/H₂O₂ process. nih.gov

Nitroaromatic compounds are generally recognized for their persistence in the environment. nih.govresearchgate.net The stability of the benzene (B151609) ring, enhanced by the electron-withdrawing nature of the nitro groups, makes them recalcitrant to environmental degradation. nih.gov This inherent stability contributes to their classification as priority pollutants by the U.S. Environmental Protection Agency. nih.govresearchgate.net

Microbial and Enzymatic Biotransformation

Biotransformation by microorganisms represents a crucial pathway for the degradation of persistent organic pollutants. For nitroaromatic compounds, these processes often involve initial reductive or oxidative attacks that alter the molecule and facilitate further breakdown.

While studies may not focus specifically on Decyl 3,5-dinitrobenzoate, the microbial degradation of structurally related dinitroaromatic compounds, such as dinitrotoluenes, provides significant insight. A primary mechanism in the microbial metabolism of nitroaromatics is the reduction of the nitro groups to their corresponding amino groups. nih.govacs.org This transformation is a critical step as it can either detoxify the compound or, in some cases, lead to the formation of carcinogenic aromatic amines. nih.gov

Another established mechanism involves an initial oxidative attack by dioxygenase enzymes. In some bacteria, a Rieske-type dioxygenase can catalyze the oxidation of the aromatic ring, leading to the removal of a nitro group as nitrite and the formation of a catechol derivative (e.g., methylnitrocatechol from dinitrotoluene). nih.gov This product can then enter central metabolic pathways following ring cleavage. nih.gov These mechanisms suggest that the dinitrobenzoate scaffold of this compound could be susceptible to similar microbial actions, involving either nitro-reduction or dioxygenase-mediated denitration.

The first step in the biological processing of this compound would likely be the cleavage of its ester bond, catalyzed by carboxylesterases. nih.gov These hydrolase enzymes are widespread and play a key role in metabolizing a variety of ester-containing xenobiotics. nih.gov However, as previously noted, aromatic esters present a greater challenge for these enzymes compared to aliphatic esters. nih.gov

Studies on the enzymatic cleavage of steroid esters in biological tissues offer a valuable model. Research has shown that the rate of enzymatic hydrolysis is significantly influenced by the chain length of the ester group. nih.gov In human subcutaneous fatty tissue, long-chain steroid esters (oenanthates) were cleaved more rapidly than their short-chain acetate (B1210297) counterparts, suggesting the involvement of specific enzymes adapted for more lipophilic substrates. nih.gov Conversely, other tissues showed a preference for cleaving short-chain esters. nih.gov This suggests that the long decyl chain of this compound would significantly influence its interaction with esterase enzymes, and the rate of cleavage could vary considerably between different biological systems and their specific enzyme profiles.

Based on the degradation pathways of related compounds, a set of potential environmental degradation products for this compound can be predicted.

Table 2: Potential Environmental Degradation Products of this compound

| Pathway | Precursor | Potential Product(s) | Description |

|---|---|---|---|

| Hydrolysis / Enzymatic Cleavage | This compound | 3,5-Dinitrobenzoic Acid, Decanol (B1663958) | Cleavage of the ester bond. nih.govnih.gov |

| Photolysis (Ring Hydroxylation) | 3,5-Dinitrobenzoic Acid | Hydroxy-dinitrobenzoic acids | Addition of hydroxyl groups to the aromatic ring, analogous to nitrophenol formation. nih.gov |

| Microbial Nitroreduction | 3,5-Dinitrobenzoic Acid | 3-Amino-5-nitrobenzoic acid, 5-Amino-3-nitrobenzoic acid, 3,5-Diaminobenzoic acid | Stepwise reduction of the nitro groups to amino groups. nih.govacs.org |

| Microbial Oxidative Denitration | 3,5-Dinitrobenzoic Acid | 3-Carboxy-5-nitrocatechol | Dioxygenase-catalyzed removal of one nitro group and addition of two hydroxyls. nih.gov |

Structure Reactivity and Structure Property Relationship Studies of Decyl 3,5 Dinitrobenzoate

Correlating Alkyl Chain Length with Reactivity and Supramolecular Assembly

The reactivity and supramolecular assembly of alkyl 3,5-dinitrobenzoates are significantly influenced by the length of the alkyl chain. In the case of decyl 3,5-dinitrobenzoate (B1224709), the ten-carbon alkyl chain plays a crucial role in its physicochemical properties and interactions.

Research has shown that the length of the alkyl chain in a series of related compounds can affect their biological activity. For instance, in a study of N-alkylmorpholine derivatives, compounds with longer alkyl chains (from n-dodecyl to n-hexadecyl) exhibited the highest bactericidal effects. chemrxiv.org Conversely, those with shorter chains were found to be inactive, establishing a clear structure-activity relationship. chemrxiv.org Similarly, studies on other ester compounds have demonstrated that both stability constants and partition constants of metallic complexes increase with a longer alkyl chain. researchgate.net

The alkyl chain length also impacts the supramolecular assembly. In ionically-functionalized polymers, shorter alkyl side chains led to stronger ionic aggregates, which act as physical cross-links and enhance tensile properties. rsc.org This is attributed to the reduced steric hindrance associated with shorter chains, allowing for an easier approach among ion pairs. rsc.org While specific studies on the supramolecular assembly of decyl 3,5-dinitrobenzoate are not abundant, the principles observed in similar long-chain molecules suggest that the decyl group would significantly influence its packing in the solid state and its interactions in solution.

The solubility of these compounds is also a key factor. The length of the alkyl chain has a considerable impact on the solubility of related small molecules, with shorter chains generally leading to lower solubility. nih.gov This can, in turn, affect the reaction conditions and the final yield of synthetic processes. nih.gov

Electronic Effects of Nitro Substitution on Chemical Reactivity and Stability

The presence of two nitro groups at the 3 and 5 positions of the benzene (B151609) ring has a profound effect on the electronic nature of this compound, significantly influencing its reactivity and stability. ontosight.ai The nitro group is a strong electron-withdrawing group, a property that stems from both its negative inductive (-I) and negative resonance (-R) effects. learncbse.in

This electron-withdrawing nature decreases the electron density on the benzene ring and, consequently, on the carbonyl carbon of the ester group. learncbse.in This reduction in electron density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. learncbse.inncert.nic.in This increased reactivity is a key feature of dinitrobenzoate esters and is exploited in various chemical reactions. For example, the hydrolysis of these esters to form 3,5-dinitrobenzoic acid is a common reaction used in analytical chemistry. ontosight.ai

Steric Hindrance Considerations in Synthetic and Interaction Pathways

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, is an important factor to consider in the synthesis and interactions of this compound. youtube.com The bulky nature of the decyl group and the 3,5-dinitrobenzoyl moiety can influence the approach of reactants and the formation of transition states.

In the synthesis of esters, steric hindrance can affect the rate of reaction. For example, in the esterification of carboxylic acids, bulky alcohols or carboxylic acids may react more slowly. nih.govnih.gov The synthesis of this compound is typically achieved through the reaction of 3,5-dinitrobenzoyl chloride with decanol (B1663958). hansshodhsudha.comresearchgate.net While this is a common synthetic route, the steric bulk of both reactants could potentially influence the reaction conditions required for efficient conversion.

Steric effects also play a role in the interactions of the molecule. In enzymatic reactions, for instance, the steric hindrance around the ester group can significantly affect the rate of hydrolysis. nih.govnih.gov The accessibility of the carbonyl carbon to the active site of an enzyme is a critical factor. nih.gov Similarly, in supramolecular chemistry, the shape of the molecule and the steric hindrance presented by different groups can dictate how molecules pack in a crystal lattice or assemble in solution. rsc.org

Comparative Analysis with Structurally Related Dinitrobenzoate Esters and Analogues

A comparative analysis of this compound with other dinitrobenzoate esters and related compounds provides valuable insights into structure-property relationships.

Table 1: Comparison of Physical Properties of Alkyl 3,5-Dinitrobenzoates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 3,5-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | 107-109 sigmaaldrich.com |

| Ethyl 3,5-dinitrobenzoate | C₉H₈N₂O₆ | 240.17 | 93-94 biosynth.comnih.gov |

| Propyl 3,5-dinitrobenzoate | C₁₀H₁₀N₂O₆ | 254.20 | 74-76 |

| Octyl 3,5-dinitrobenzoate | C₁₅H₂₀N₂O₆ | 324.33 | Not available |

| This compound | C₁₇H₂₄N₂O₆ | 352.38 | Not available |

In terms of reactivity, studies on the hydrolysis of esters have shown that both steric and electronic factors are important. nih.gov While the electronic effect of the 3,5-dinitrobenzoyl group is constant across this series of esters, the steric hindrance around the ester carbonyl group increases with the length of the alkyl chain. This would be expected to decrease the rate of hydrolysis.

Furthermore, the biological activity of these esters has been investigated. One study found that ethyl 3,5-dinitrobenzoate exhibited potent antifungal activity, and it was noted that esters with short alkyl side chains generally showed better biological activity profiles. researchgate.net This suggests that while the dinitrobenzoyl group is crucial for activity, the nature of the alkyl group can modulate this activity.

Q & A

Basic: What are the standard synthetic routes for preparing decyl 3,5-dinitrobenzoate, and what purity criteria are essential for research applications?

Methodological Answer:

this compound is typically synthesized via esterification of 3,5-dinitrobenzoyl chloride with decyl alcohol under nucleophilic acyl substitution. The reaction requires anhydrous conditions and a base (e.g., pyridine) to neutralize HCl byproducts. Purification involves recrystallization or column chromatography to achieve >99% purity, as impurities can interfere with downstream applications like crystallography or derivatization . Purity validation via HPLC or melting point analysis (e.g., 107–109°C for methyl analogs) is critical, as highlighted in reagent-grade specifications .

Advanced: How can computational methods (e.g., DFT) predict the crystallographic behavior of this compound, and what experimental validations are required?

Methodological Answer:

Density Functional Theory (DFT) can model molecular packing and hydrogen-bonding motifs by optimizing the geometry of this compound. Predicted lattice parameters should be validated experimentally via single-crystal X-ray diffraction (SCXRD). Refinement using SHELXL is essential to resolve discrepancies between computational and experimental data, particularly for nitro group orientations and alkyl chain conformations. For example, potassium 3,5-dinitrobenzoate crystals showed a 1.8% deviation in predicted vs. observed bond lengths, necessitating iterative refinement .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- NMR : H NMR identifies the decyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 8.5–9.0 ppm for nitro-substituted benzene). C NMR confirms ester carbonyl (δ ~165 ppm) .

- IR : Strong absorbance at ~1720 cm (C=O stretch) and 1530/1350 cm (asymmetric/symmetric NO stretches) .

- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion ([M+H] at m/z 353.1) and fragmentation patterns (e.g., loss of decyl chain at m/z 211.1) .

Advanced: What role does hydrogen bonding play in the supramolecular assembly of this compound derivatives, and how can graph set analysis be applied?

Methodological Answer:

The nitro and ester groups participate in C=O···H–O and NO···H–C hydrogen bonds, forming 1D chains or 2D sheets. Graph set analysis (e.g., D , R , or S motifs ) quantifies these interactions. For example, in potassium 3,5-dinitrobenzoate, the R(8) motif links nitro O atoms to adjacent K ions, stabilizing the crystal lattice. Such analysis guides the design of co-crystals for enhanced thermal stability or optical properties .

Basic: What are the primary applications of this compound in organic synthesis, particularly in derivatization reactions?

Methodological Answer:

this compound serves as a derivatizing agent for alcohols, converting them into crystalline esters for identification via melting point analysis . It also acts as a precursor for fluorescent probes, where the nitro group is reduced to an amine for conjugation with fluorophores, as seen in creatinine assays using 3,5-dinitrobenzoate derivatives .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-withdrawing nitro groups activate the carbonyl carbon for nucleophilic attack but introduce steric hindrance. Kinetic studies on methyl analogs show a 30% slower reaction with bulky nucleophiles (e.g., tert-butanol) compared to methanol. Hammett correlations (σ = +1.25 for 3,5-dinitro substituents) confirm enhanced electrophilicity, though steric effects dominate in large esters like decyl derivatives .

Basic: What safety protocols are critical when handling this compound, given its nitroaromatic structure?

Methodological Answer:

Nitroaromatics are explosive under friction or heat. Handling requires:

- PPE : Nitrile gloves, face shield, and flame-resistant lab coats.

- Storage : In airtight containers at <25°C, away from reducing agents .

- Waste Disposal : Neutralization with 10% NaOH followed by incineration to avoid nitro compound accumulation .

Advanced: Can this compound act as a precursor for metal-organic frameworks (MOFs), and what structural advantages does it offer?

Methodological Answer:

The decyl chain provides flexibility for MOF pore tuning, while nitro groups coordinate with metals (e.g., Zn, Cu) to form 3D networks. In potassium 3,5-dinitrobenzoate, K ions bridge nitro O atoms, creating a porous architecture with 8.2 Å channels. Such MOFs exhibit high surface areas (~1200 m/g) and potential for gas storage, though thermal stability above 200°C remains a challenge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.